4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group. Subsequent steps involve the formation of the piperazine ring and the attachment of the oxadiazole moiety. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Thiazole Derivatives: Thiazoles also feature a five-membered ring with nitrogen and sulfur atoms, and they are known for their diverse pharmacological properties.
Triazole Derivatives: Triazoles are another class of heterocyclic compounds with significant biological and chemical applications.
Uniqueness
4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in drug development .
Properties
Molecular Formula |
C14H17F3N6O |
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Molecular Weight |
342.32 g/mol |
IUPAC Name |
3-methyl-5-[[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H17F3N6O/c1-9-7-11(14(15,16)17)20-13(18-9)23-5-3-22(4-6-23)8-12-19-10(2)21-24-12/h7H,3-6,8H2,1-2H3 |
InChI Key |
IMJYWKIHOVBNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=NC(=NO3)C)C(F)(F)F |
Origin of Product |
United States |
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